(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine
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Overview
Description
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine is a compound that belongs to the class of acridine derivatives. Acridines are known for their π-conjugated planar structures, which make them significant in various fields such as medicinal chemistry, dye industry, and organic electronics
Preparation Methods
The synthesis of (1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine typically involves the reaction of 1,2,3,4-tetrahydroacridine with glycine under specific conditions. The reaction conditions often include the use of organic solvents such as acetonitrile or dimethylformamide, and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction could produce tetrahydroacridine derivatives .
Scientific Research Applications
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine has several scientific research applications:
Chemistry: It is used in the study of π-conjugated systems and their electrochemical properties.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease . The compound may also interact with DNA through intercalation, affecting various biological processes .
Comparison with Similar Compounds
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine can be compared with other acridine derivatives such as:
Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Known for its use in Alzheimer’s treatment as an acetylcholinesterase inhibitor.
Acriflavine: Used as an antibacterial agent and disinfectant.
Proflavine: Another antibacterial agent with similar structural features.
The uniqueness of this compound lies in its specific functional groups and their effects on its chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetic acid |
InChI |
InChI=1S/C16H16N2O3/c19-14(20)9-17-16(21)15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1,3,5,7H,2,4,6,8-9H2,(H,17,21)(H,19,20) |
InChI Key |
ZANQPVDBIMOPOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
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